4H-1-Benzopyran-4-one, 8-((dimethylamino)methyl)-7-methoxy-2,3-dimethyl-, hydrochloride
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Overview
Description
(7-Methoxy-2,3-dimethyl-4-oxochromen-8-yl)methyl-dimethylazaniumchloride is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the chromenone family, characterized by a chromenone core structure with various substituents that enhance its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7-Methoxy-2,3-dimethyl-4-oxochromen-8-yl)methyl-dimethylazaniumchloride typically involves the following steps:
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Formation of the Chromenone Core:
- Starting with a suitable phenol derivative, such as 2,3-dimethylphenol.
- The phenol undergoes a Friedel-Crafts acylation with an appropriate acyl chloride to form the chromenone core.
- Reaction conditions: Anhydrous aluminum chloride as a catalyst, dichloromethane as a solvent, and a temperature of around 0-5°C.
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Methoxylation:
- The chromenone core is then methoxylated using dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
- Reaction conditions: Reflux temperature, typically around 80-90°C.
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Quaternization:
- The final step involves the quaternization of the chromenone derivative with dimethylamine and methyl chloride to form the dimethylazanium chloride salt.
- Reaction conditions: Room temperature, in a polar solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves:
- Use of continuous flow reactors for better control over reaction conditions.
- Implementation of high-throughput purification techniques such as crystallization and chromatography.
- Adherence to Good Manufacturing Practices (GMP) to ensure product quality and safety.
Chemical Reactions Analysis
Types of Reactions: (7-Methoxy-2,3-dimethyl-4-oxochromen-8-yl)methyl-dimethylazaniumchloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The chromenone core can be reduced to a chromanol derivative.
Substitution: The dimethylazanium group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles like sodium azide or thiols in polar solvents.
Major Products:
Oxidation: Formation of 7-hydroxy-2,3-dimethyl-4-oxochromen-8-yl)methyl-dimethylazaniumchloride.
Reduction: Formation of 7-methoxy-2,3-dimethylchromanol.
Substitution: Formation of various substituted chromenone derivatives.
Scientific Research Applications
(7-Methoxy-2,3-dimethyl-4-oxochromen-8-yl)methyl-dimethylazaniumchloride has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of (7-Methoxy-2,3-dimethyl-4-oxochromen-8-yl)methyl-dimethylazaniumchloride involves:
Molecular Targets: It interacts with specific enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound can modulate signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
(7-Methoxy-4-methylchromen-2-one): Similar chromenone structure but lacks the dimethylazanium group.
(7-Hydroxy-2,3-dimethyl-4-oxochromen-8-yl)methyl-dimethylazaniumchloride: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness:
- The presence of both methoxy and dimethylazanium groups in (7-Methoxy-2,3-dimethyl-4-oxochromen-8-yl)methyl-dimethylazaniumchloride enhances its solubility and reactivity, making it more versatile in various applications compared to its analogs.
This detailed overview provides a comprehensive understanding of (7-Methoxy-2,3-dimethyl-4-oxochromen-8-yl)methyl-dimethylazaniumchloride, covering its synthesis, reactions, applications, and unique features
Properties
CAS No. |
38035-28-8 |
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Molecular Formula |
C15H20ClNO3 |
Molecular Weight |
297.78 g/mol |
IUPAC Name |
(7-methoxy-2,3-dimethyl-4-oxochromen-8-yl)methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C15H19NO3.ClH/c1-9-10(2)19-15-11(14(9)17)6-7-13(18-5)12(15)8-16(3)4;/h6-7H,8H2,1-5H3;1H |
InChI Key |
ZWGHUIKEIAHGCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2C[NH+](C)C)OC)C.[Cl-] |
Origin of Product |
United States |
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